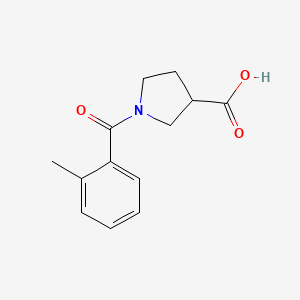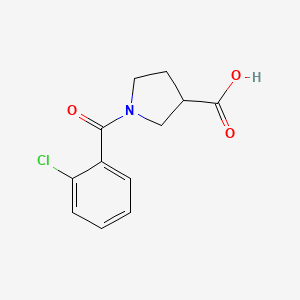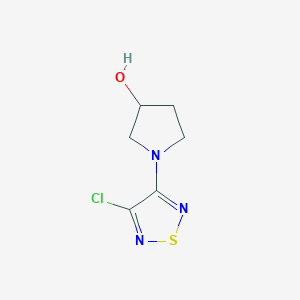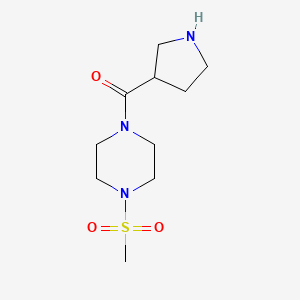![molecular formula C11H20N2O3 B1468716 1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1310103-93-5](/img/structure/B1468716.png)
1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid, also known as 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid, is a compound with the empirical formula C10H17NO4 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid, involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthetic strategies used can be categorized into two types: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring, a core structure in this compound, is widely utilized in medicinal chemistry due to its versatility and presence in biologically active compounds. It’s particularly valued for its ability to efficiently explore pharmacophore space due to sp³-hybridization, contribute to stereochemistry, and increase three-dimensional coverage . This compound can be used to design novel drugs with selective biological targets.
Stereochemistry Research
The stereogenicity of carbons in the pyrrolidine ring makes it an excellent candidate for studying the impact of stereochemistry on biological activity. Different stereoisomers and spatial orientations of substituents can lead to varied biological profiles, which is crucial for the development of enantioselective drugs .
Pharmacokinetics Optimization
Modifying the pyrrolidine ring with various substituents, like the tert-butylcarbamoyl group, can significantly alter the pharmacokinetic properties of a drug. This compound can serve as a model to study how such modifications affect absorption, distribution, metabolism, and excretion (ADME) of potential pharmaceuticals .
Structure-Activity Relationship (SAR) Studies
SAR studies involving pyrrolidine derivatives can reveal how changes in the molecular structure affect biological activity. This compound, with its specific substituents, can be a valuable reference in such studies to understand the influence of steric factors on drug efficacy .
Bioactive Molecule Synthesis
The compound can be used as a precursor or intermediate in the synthesis of bioactive molecules. Its pyrrolidine ring can be functionalized or modified to produce a variety of biologically active compounds for therapeutic applications .
Enantioselective Protein Binding Analysis
Due to the stereogenic nature of the pyrrolidine ring, this compound can be used to analyze how different stereoisomers interact with enantioselective proteins. This is important for understanding the binding mode of drug candidates and optimizing their design .
Wirkmechanismus
Safety and Hazards
This compound is classified as a warning under the GHS07 pictogram. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
Zukünftige Richtungen
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
1-[2-(tert-butylamino)-2-oxoethyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)12-9(14)7-13-5-4-8(6-13)10(15)16/h8H,4-7H2,1-3H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKBQLXLEGLXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



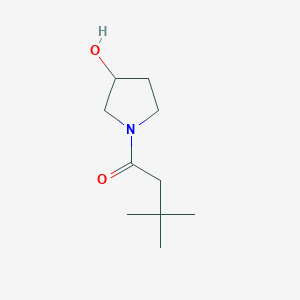
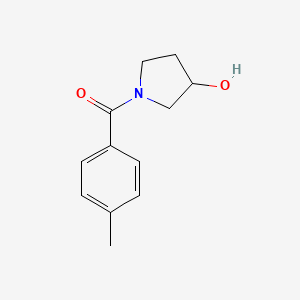
![6-chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B1468635.png)

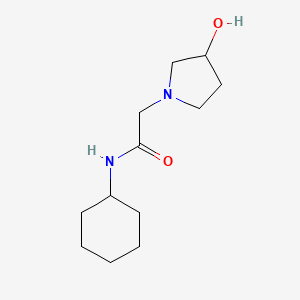
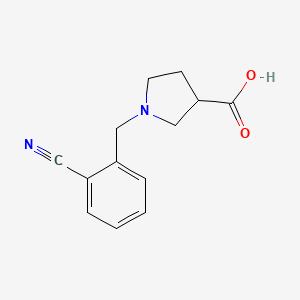
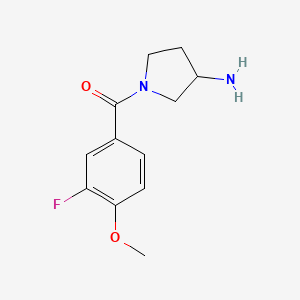
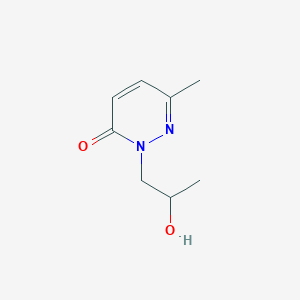

![2-(Pyrrolidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1468649.png)
